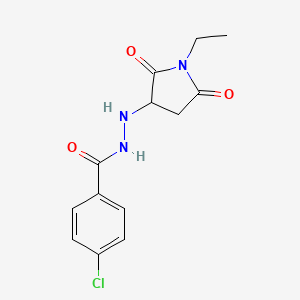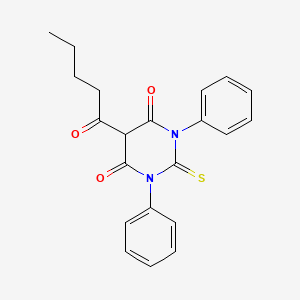
4-chloro-N'-(1-ethyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N’-(1-ethyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzohydrazide core substituted with a chloro group and a pyrrolidinyl moiety, making it a valuable molecule in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-(1-ethyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzohydrazide and 1-ethyl-2,5-dioxopyrrolidine.
Condensation Reaction: The 4-chlorobenzohydrazide undergoes a condensation reaction with 1-ethyl-2,5-dioxopyrrolidine in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, under reflux conditions.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-N’-(1-ethyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize impurities. Continuous flow reactors can also be employed for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-N’-(1-ethyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, making it a candidate for drug development and biochemical research.
Medicine
In medicine, the compound’s potential therapeutic properties are investigated. It is explored for its antibacterial, antifungal, and antitubercular activities, contributing to the development of new antimicrobial agents .
Industry
Industrially, 4-chloro-N’-(1-ethyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and crop protection agents is significant.
Mechanism of Action
The mechanism of action of 4-chloro-N’-(1-ethyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide involves its interaction with specific molecular targets. It binds to enzyme active sites, inhibiting their activity and disrupting metabolic pathways. The compound’s structure allows it to form stable complexes with enzymes, leading to effective inhibition.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N’-(2,5-dioxopyrrolidin-3-yl)benzohydrazide: Lacks the ethyl group, resulting in different chemical properties and biological activities.
4-chloro-N’-(1-methyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide: Contains a methyl group instead of an ethyl group, affecting its reactivity and interaction with enzymes.
4-chloro-N’-(1-ethyl-2,5-dioxopyrrolidin-3-yl)benzamide: Similar structure but with an amide group instead of a hydrazide, leading to different chemical behavior.
Uniqueness
4-chloro-N’-(1-ethyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit enzymes and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C13H14ClN3O3 |
|---|---|
Molecular Weight |
295.72 g/mol |
IUPAC Name |
4-chloro-N'-(1-ethyl-2,5-dioxopyrrolidin-3-yl)benzohydrazide |
InChI |
InChI=1S/C13H14ClN3O3/c1-2-17-11(18)7-10(13(17)20)15-16-12(19)8-3-5-9(14)6-4-8/h3-6,10,15H,2,7H2,1H3,(H,16,19) |
InChI Key |
IPGDDAVWONJEQB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(C1=O)NNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-4-[1-(4-bromophenyl)-1-oxopropan-2-yl]-3-(phenylcarbonyl)-3,4-dihydro-2H-chromen-2-one](/img/structure/B11090789.png)
![(3-Chlorophenyl)[4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazin-1-yl]methanone](/img/structure/B11090797.png)
![4-methyl-3-(morpholin-4-ylsulfonyl)-N-[2-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B11090813.png)
![1-amino-2-{(E)-[(4-ethoxyphenyl)imino]methyl}anthracene-9,10-dione](/img/structure/B11090833.png)
![(6-Bromo-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-(4-methoxy-phenyl)-methanone](/img/structure/B11090843.png)
![2-[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11090848.png)
![(2E)-N-[4-(acetylamino)phenyl]-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B11090853.png)
![ethyl 2-{[(2-nitrophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11090858.png)
![N-(2-methylquinolin-6-yl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B11090862.png)
![ethyl 4-{[(2Z)-6-[(3-chlorophenyl)carbamoyl]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11090872.png)
amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B11090876.png)
![((3E)-3-{methyl[(4-methylphenyl)sulfonyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid](/img/structure/B11090881.png)
![N-(2-chloro-4-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)acetamide](/img/structure/B11090882.png)
